Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a compound that falls within the category of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The presence of a fluorophenyl group suggests that the compound may exhibit interesting chemical and physical properties, potentially making it relevant for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related isoxazole compounds has been reported in the literature. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate was photolyzed in amines and alcohols, suggesting a pathway involving reversible photoisomerization to a ketene and loss of carbon dioxide to form a singlet imino-carbene . Additionally, a one-pot synthesis method was employed to create ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which indicates the potential for efficient synthetic routes for related compounds . These methods could potentially be adapted for the synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been extensively studied. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, and the compound was found to crystallize in the monoclinic system with space group P21/c . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was elucidated, revealing a triclinic space group and specific hydrogen bonding interactions . These studies provide a foundation for understanding the molecular structure of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives has been explored in various contexts. The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols indicates that these compounds can undergo photolytic pathways leading to different products . Additionally, the reactivity of the imino carbene derived from the photolysis of a similar compound was studied, showing efficient capture by various nucleophiles . These findings suggest that Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate may also participate in diverse chemical reactions under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be inferred from related compounds. For instance, the photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives were studied, revealing absorptions due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . The crystal structure analysis of related compounds provides insights into their intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding their physical properties . These studies can be used to predict the behavior of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in various environments.
Scientific Research Applications
Crystal Structure and Synthesis
- Crystal Structure Determination : The crystal structure of a derivative, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined, providing insights into molecular interactions and stability (Kumar et al., 2018).
- Synthesis and Characterization : Another derivative, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized and characterized, showcasing the versatility of the compound in creating novel structures (Sapnakumari et al., 2014).
Corrosion Inhibition
- Industrial Application as Corrosion Inhibitor : A derivative, Ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, was explored as a corrosion inhibitor for mild steel in industrial pickling processes, demonstrating a high efficiency of 98.8% at 100 mg/L (Dohare et al., 2017).
Biomimetic Synthesis
- Biomimetic Synthesis of α-Cyclopiazonic Acid : The synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a derivative, was developed for biomimetic synthesis of α-cyclopiazonic acid, highlighting its potential in complex organic synthesis (Moorthie et al., 2007).
Photochemical Properties
- Investigation of Photophysical Properties : A study on ethyl 2-iodothiazole-5-carboxylate and related compounds revealed insights into their photophysical properties, indicating potential applications in photochemistry (Amati et al., 2010).
Antimicrobial Activity
- Antimicrobial Activity Study : Research on 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes, derived from ethyl acetoacetate, showed antimicrobial activity, particularly against gram-positive bacteria (Banpurkar et al., 2018).
Immunomodulatory Agents
- Lead Compound for Immunomodulatory Agents : Ethyl ester of 3-methylisoxazole-4-carboxylic acid, derived from the deamination of a related compound, was proposed as a lead compound for new immunomodulatory agents (Ryng et al., 2009).
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZTUBJEZZHCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624545 | |
Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | |
CAS RN |
954230-39-8 | |
Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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